Methyl 5-((2-fluorophenyl)carbamoyl)-4-methyl-2-(thiophene-2-carboxamido)thiophene-3-carboxylate
Description
Methyl 5-((2-fluorophenyl)carbamoyl)-4-methyl-2-(thiophene-2-carboxamido)thiophene-3-carboxylate (CAS: 335409-92-2, C₁₉H₁₅FN₂O₄S₂, MW: 418.46) is a thiophene-based derivative featuring a 2-fluorophenyl carbamoyl group at position 5, a methyl group at position 4, and a thiophene-2-carboxamido moiety at position 2 .
Properties
Molecular Formula |
C19H15FN2O4S2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
methyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C19H15FN2O4S2/c1-10-14(19(25)26-2)18(22-16(23)13-8-5-9-27-13)28-15(10)17(24)21-12-7-4-3-6-11(12)20/h3-9H,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
NMVPKTPCQPMIRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CS2)C(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((2-fluorophenyl)carbamoyl)-4-methyl-2-(thiophene-2-carboxamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Carbamoyl Intermediate: This step involves the reaction of 2-fluoroaniline with phosgene to form 2-fluorophenyl isocyanate, which is then reacted with a suitable amine to form the carbamoyl intermediate.
Thiophene Ring Formation: The thiophene ring is synthesized by reacting 2-bromothiophene with 4-fluorobenzeneboronic acid in the presence of a palladium catalyst.
Coupling Reactions: The carbamoyl intermediate is then coupled with the thiophene ring under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((2-fluorophenyl)carbamoyl)-4-methyl-2-(thiophene-2-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 5-((2-fluorophenyl)carbamoyl)-4-methyl-2-(thiophene-2-carboxamido)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of Methyl 5-((2-fluorophenyl)carbamoyl)-4-methyl-2-(thiophene-2-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized below:
Key Observations :
- Ester Groups : Methyl esters (target compound) generally confer lower molecular weight and higher lipophilicity than ethyl esters (e.g., compound in ).
- Bioisosteric Replacements : The thiophene-2-carboxamido group in the target compound may offer π-π stacking advantages over benzamido or isobutyramido groups .
Physicochemical Properties
Notes:
- The ethyl ester in increases molecular weight but may reduce aqueous solubility compared to the methyl ester in the target compound.
Biological Activity
Methyl 5-((2-fluorophenyl)carbamoyl)-4-methyl-2-(thiophene-2-carboxamido)thiophene-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be summarized as follows:
- Core Structure : Thiophene rings with various functional groups.
- Substituents : Includes a fluorophenyl group and carbamoyl functionalities.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The following key findings summarize its biological activity:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines, particularly liver (HepG2) and prostate (PC-3) cancer cells. The IC50 values indicate the concentration required to inhibit cell growth by 50%, showing promising results compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The compound has been shown to induce apoptosis via caspase activation and cell cycle arrest in the S phase. This suggests that it may interfere with critical cellular processes involved in cancer proliferation .
-
Kinase Inhibition : It selectively inhibits key kinases such as VEGFR-2 and AKT, which are crucial in cancer cell signaling pathways. The IC50 values for these targets are notably low, indicating high potency .
Kinase IC50 (µM) VEGFR-2 0.075 AKT 4.60
Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific structural features contribute to the biological activity of the compound:
- Electron-Donating Groups : The presence of methyl groups enhances activity, while electron-withdrawing groups may decrease it.
- Substituent Positioning : The positioning of substituents on the thiophene ring significantly affects potency, emphasizing the importance of molecular geometry in drug design .
Case Studies
- In Vitro Studies : A study conducted on various thiophene derivatives, including the compound , demonstrated that modifications to the thiophene core could enhance anticancer activity. Compounds with a similar structure showed varying degrees of efficacy against liver and prostate cancer cells, supporting the hypothesis that structural modifications can lead to improved therapeutic agents .
- Docking Studies : Computational studies have provided insights into binding interactions between the compound and target proteins, revealing that it binds effectively within the allosteric pockets of VEGFR-2 and AKT, further validating its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
